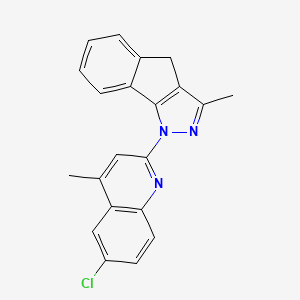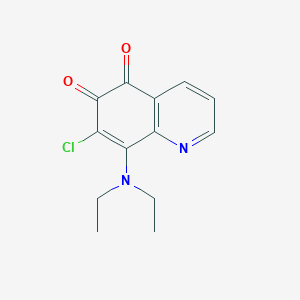
7-Chloro-8-(diethylamino)quinoline-5,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-8-(diethylamino)quinoline-5,6-dione is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. . The presence of the chloro and diethylamino groups in its structure enhances its biological activity, making it a valuable target for synthetic and pharmacological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-8-(diethylamino)quinoline-5,6-dione typically involves the reaction of quinoline-5,8-dione with diethylamine and acetaldehyde. The reaction proceeds through a nucleophilic substitution mechanism, where the diethylamine acts as the nucleophile . The reaction is usually carried out in an aprotic solvent such as dichloromethane (CH₂Cl₂) to favor the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Chloro-8-(diethylamino)quinoline-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-5,8-dione derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Nucleophilic aromatic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed:
Oxidation: Quinoline-5,8-dione derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-Chloro-8-(diethylamino)quinoline-5,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 7-Chloro-8-(diethylamino)quinoline-5,6-dione involves its interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its anticancer effects .
Comparaison Avec Des Composés Similaires
7-Chloro-4-aminoquinoline: Known for its antimalarial activity.
8-Hydroxyquinoline: Exhibits antimicrobial and antifungal properties.
5,7-Dichloro-8-quinolinol: Used as an antimicrobial agent.
Uniqueness: 7-Chloro-8-(diethylamino)quinoline-5,6-dione is unique due to the presence of both chloro and diethylamino groups, which enhance its biological activity and make it a versatile compound for various applications in medicinal chemistry and industry .
Propriétés
Numéro CAS |
25943-57-1 |
|---|---|
Formule moléculaire |
C13H13ClN2O2 |
Poids moléculaire |
264.71 g/mol |
Nom IUPAC |
7-chloro-8-(diethylamino)quinoline-5,6-dione |
InChI |
InChI=1S/C13H13ClN2O2/c1-3-16(4-2)11-9(14)13(18)12(17)8-6-5-7-15-10(8)11/h5-7H,3-4H2,1-2H3 |
Clé InChI |
ZIGSTPVNPZJARH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=C(C(=O)C(=O)C2=C1N=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


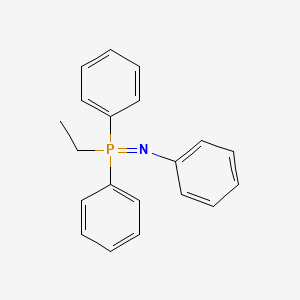


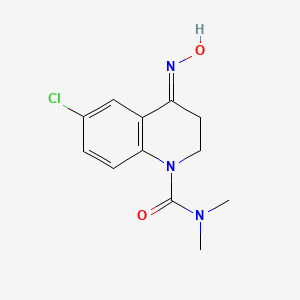
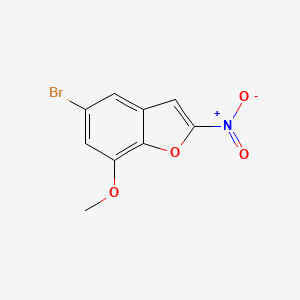
![2,5-Di([1,1'-biphenyl]-4-yl)furan](/img/structure/B12893955.png)
![Benzenemethanol, 3-(1H-pyrrolo[2,3-b]pyridin-4-yl)-](/img/structure/B12893969.png)

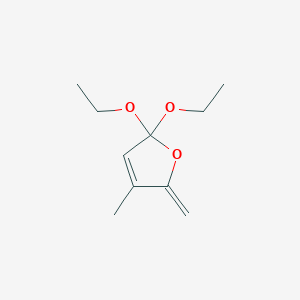
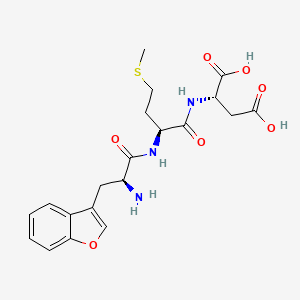
![1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone](/img/structure/B12893992.png)
![Benzamide, 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12894002.png)
![3H-Pyrazolo[3,4-b]pyridin-3-one, 2,7-dihydro-4,6-dimethyl-2,7-diphenyl-](/img/structure/B12894006.png)
